3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, also known as 3-MeTDP, is a synthetic molecule that has been studied for its potential to be used as a therapeutic drug. It is a member of the piperidine family of molecules and is composed of a five-membered heterocyclic ring with a methyl-thiadiazole moiety. 3-MeTDP has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent and for its potential to be used as an antidepressant.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound is thought to act as an antioxidant, which could potentially reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to reduce inflammation and to act as an antidepressant. Additionally, this compound has been studied for its potential to reduce oxidative stress, which could potentially reduce the risk of certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include its low cost, its ease of synthesis, and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, this compound has been studied for its potential to reduce inflammation and to act as an antioxidant.
The limitations of using this compound in laboratory experiments include the lack of understanding of the mechanism of action and the lack of long-term safety data. Additionally, this compound has not been approved by the FDA for use in humans, and therefore should not be used in humans.
Zukünftige Richtungen
Future research should focus on further understanding the mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, further research should focus on the potential of this compound to reduce inflammation and to act as an antioxidant. Additionally, further research should focus on the long-term safety and efficacy of this compound. Finally, further research should focus on the potential of this compound to be used as an antidepressant and its potential to reduce oxidative stress.
Synthesemethoden
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl chloride. This reaction can be carried out in the presence of a base, such as pyridine, and yields this compound as the product. Additionally, this compound can be synthesized from the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl bromide in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-21-22-18(26-15)16-6-5-11-23(14-16)19(24)20(9-12-25-13-10-20)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZORCRPWVJDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.